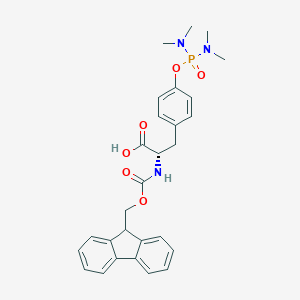
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also known as ETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. ETA is a member of the thiadiazole family, which is a class of heterocyclic compounds that contains both sulfur and nitrogen atoms in their ring structure. In
Applications De Recherche Scientifique
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields of science. In medicine, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has shown promising results as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agriculture, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use as a plant growth regulator. It has been shown to enhance the growth and yield of crops such as wheat, rice, and soybean. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been investigated for its ability to improve the stress tolerance of plants, making it a potential candidate for the development of stress-tolerant crops.
In material science, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use as a precursor for the synthesis of new materials such as metal-organic frameworks (MOFs). MOFs are a class of porous materials that have applications in gas storage, catalysis, and drug delivery.
Mécanisme D'action
The exact mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to reduce inflammation and pain, improve cognitive function, and enhance the growth and yield of crops. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has several advantages for lab experiments, including its high purity and high yield synthesis method, its broad range of potential applications in various fields of science, and its low toxicity. However, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the study of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. In medicine, further studies are needed to fully understand the mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide and its potential use in the treatment of neurodegenerative diseases. In agriculture, more research is needed to determine the optimal conditions for the use of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide as a plant growth regulator and stress-tolerant agent. In material science, further studies are needed to explore the potential use of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for the synthesis of new materials such as MOFs. Overall, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has shown great potential for its use in various fields of science and warrants further investigation.
Méthodes De Synthèse
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized through various methods, including the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. Another method involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with acetyl chloride in the presence of a base such as sodium hydroxide. Both methods have been reported to yield high purity and high yield of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide.
Propriétés
Numéro CAS |
84460-95-7 |
|---|---|
Nom du produit |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Formule moléculaire |
C6H9N3OS2 |
Poids moléculaire |
203.3 g/mol |
Nom IUPAC |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H9N3OS2/c1-3-11-6-9-8-5(12-6)7-4(2)10/h3H2,1-2H3,(H,7,8,10) |
Clé InChI |
AKLJUBCWPSFZET-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C |
SMILES canonique |
CCSC1=NN=C(S1)NC(=O)C |
Autres numéros CAS |
84460-95-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)

